6-bromo-N-methoxy-N-methyl-2-Naphthalenecarboxamide
Overview
Description
6-bromo-N-methoxy-N-methyl-2-Naphthalenecarboxamide is a chemical compound with the molecular formula C13H12BrNO2 and a molecular weight of 294.14 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position, a methoxy group, and a methyl group attached to the nitrogen atom of the carboxamide group on a naphthalene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-methoxy-N-methyl-2-Naphthalenecarboxamide typically involves the bromination of a naphthalene derivative followed by the introduction of the methoxy and methyl groups. One common synthetic route includes:
Bromination: The starting material, 2-naphthalenecarboxamide, is brominated using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide.
Methoxylation and Methylation: The brominated intermediate is then treated with methanol and a methylating agent such as methyl iodide in the presence of a base like sodium hydride or potassium carbonate to introduce the methoxy and methyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like crystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-methoxy-N-methyl-2-Naphthalenecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthoquinones or reduction to form dihydro derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted naphthalenecarboxamides.
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydro derivatives.
Scientific Research Applications
6-bromo-N-methoxy-N-methyl-2-Naphthalenecarboxamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-bromo-N-methoxy-N-methyl-2-Naphthalenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methoxy group play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-N-methoxy-N-methylnicotinamide: Similar structure but with a pyridine ring instead of a naphthalene ring.
6-Bromo-2-methylbenzothiazole: Contains a benzothiazole ring with a bromine atom at the 6th position.
Uniqueness
6-bromo-N-methoxy-N-methyl-2-Naphthalenecarboxamide is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its combination of bromine, methoxy, and methyl groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
6-bromo-N-methoxy-N-methylnaphthalene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-15(17-2)13(16)11-4-3-10-8-12(14)6-5-9(10)7-11/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZCUVCHCGNKHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC2=C(C=C1)C=C(C=C2)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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